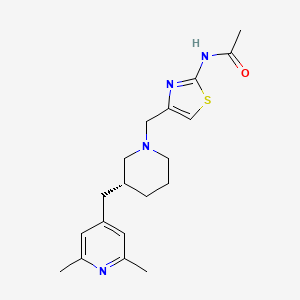
Tfa-Val-DL-Tyr-Val-OH.CH3CO2H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoroacetyl Tripeptide-2 (acetate) is a synthetic peptide composed of three amino acids: valine, tyrosine, and valine. This compound is known for its anti-aging properties and is commonly used in cosmetic formulations. It works by inhibiting the production of progerin, a protein that accelerates cell aging, thereby improving skin elasticity, firmness, and reducing skin sagging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trifluoroacetyl Tripeptide-2 (acetate) involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the trifluoroacetyl group is introduced to the N-terminus of the peptide. The final product is then cleaved from the resin and purified .
Industrial Production Methods: In industrial settings, the production of Trifluoroacetyl Tripeptide-2 (acetate) follows a similar approach but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Trifluoroacetyl Tripeptide-2 (acetate) primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions:
Hydrolysis: Water and proteolytic enzymes such as trypsin and chymotrypsin.
Enzymatic Degradation: Specific proteases that target peptide bonds.
Major Products Formed: The major products formed from the hydrolysis of Trifluoroacetyl Tripeptide-2 (acetate) are the individual amino acids: valine, tyrosine, and valine .
Scientific Research Applications
Trifluoroacetyl Tripeptide-2 (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in cellular aging and its potential to modulate the production of progerin.
Medicine: Explored for its anti-aging properties and potential therapeutic applications in skin care.
Industry: Incorporated into cosmetic formulations to improve skin elasticity, firmness, and reduce wrinkles
Mechanism of Action
Trifluoroacetyl Tripeptide-2 (acetate) exerts its effects by inhibiting the production of progerin, a protein associated with cellular aging. By reducing progerin levels, the compound helps maintain the structural integrity of the nuclear lamina, prolongs cell life, and delays cellular senescence. Additionally, it stimulates the production of longevity proteins and collagen, restoring these components to levels typically found in younger cells .
Comparison with Similar Compounds
Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties.
Palmitoyl Pentapeptide-4: Commonly used in anti-aging formulations for its ability to stimulate collagen production.
Dipeptide Diamino-butyroyl Benzylamide Diacetate: Mimics the effect of snake venom to relax facial muscles and reduce wrinkles.
Uniqueness: Trifluoroacetyl Tripeptide-2 (acetate) is unique in its ability to inhibit progerin production, a feature not commonly found in other peptides. This specific action makes it particularly effective in combating signs of aging by targeting the underlying mechanisms of cellular aging .
Properties
Molecular Formula |
C23H32F3N3O8 |
|---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C21H28F3N3O6.C2H4O2/c1-10(2)15(27-20(33)21(22,23)24)18(30)25-14(9-12-5-7-13(28)8-6-12)17(29)26-16(11(3)4)19(31)32;1-2(3)4/h5-8,10-11,14-16,28H,9H2,1-4H3,(H,25,30)(H,26,29)(H,27,33)(H,31,32);1H3,(H,3,4)/t14?,15-,16-;/m0./s1 |
InChI Key |
AWXQSEAVLZVQFY-CTIJFNHYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(F)(F)F.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-methyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-3-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B10860525.png)
![(1,1-dioxo-1,3-thiazolidin-3-yl)-[(3S,5S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B10860528.png)


![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B10860555.png)
![N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-1-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B10860556.png)
![2-chloro-5-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B10860557.png)
![2-Phenyl-N-(5-((1R,5R)-6-(pyridazin-3-yl)-2,6-diazabicyclo[3.2.0]heptan-2-yl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10860558.png)
![2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[2-(4-pyrazolo[3,4-d]pyrimidin-1-ylphenoxy)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B10860563.png)
![5-[4-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-5-yl]pyridine-2-carboxamide](/img/structure/B10860574.png)

![N-[5-(3,5-dicyano-2,6-dimethyl-1,4-dihydropyridin-4-yl)-1-methylindazol-3-yl]-2-methylbenzamide](/img/structure/B10860585.png)
![N-[2-oxo-3-[1-[[4-(3-oxo-4H-1,4-benzoxazin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide](/img/structure/B10860589.png)
![N-[(4-fluorophenyl)methyl]-2-[(3R)-5-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B10860597.png)
